1-(Methanesulfonyl)-2,3-dimethylbenzene
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Overview
Description
1-(Methanesulfonyl)-2,3-dimethylbenzene is an organic compound characterized by the presence of a methanesulfonyl group attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the sulfonation of 2,3-dimethylbenzene (o-xylene) using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as the sulfonating agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 2,3-dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methanesulfonyl)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfonyl group into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)-2,3-dimethylbenzene involves its ability to act as an electrophile due to the presence of the methanesulfonyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Methanesulfonic acid: A simpler compound with similar sulfonyl functionality.
Methanesulfonyl chloride: A reactive sulfonyl chloride used in similar synthetic applications.
Dimethyl sulfone: A related sulfone compound with different chemical properties
Uniqueness: 1-(Methanesulfonyl)-2,3-dimethylbenzene is unique due to the combination of the methanesulfonyl group and the dimethyl-substituted benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
811412-96-1 |
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Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1,2-dimethyl-3-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O2S/c1-7-5-4-6-9(8(7)2)12(3,10)11/h4-6H,1-3H3 |
InChI Key |
FYWAJRTVIKZVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C)C |
Origin of Product |
United States |
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